molecular formula C11H13NO3 B13979322 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 858789-85-2

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B13979322
CAS No.: 858789-85-2
M. Wt: 207.23 g/mol
InChI Key: ZUVHWYSWQHRFEB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

858789-85-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

InChI

InChI=1S/C11H13NO3/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H2,12,13)

InChI Key

ZUVHWYSWQHRFEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCC(=O)N

Origin of Product

United States

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